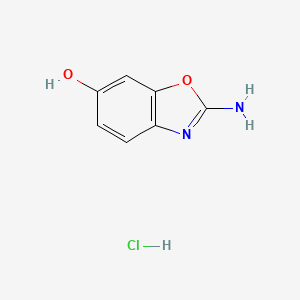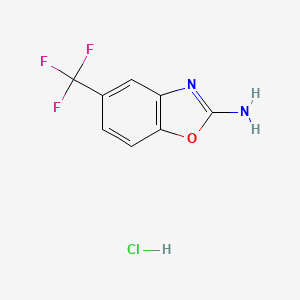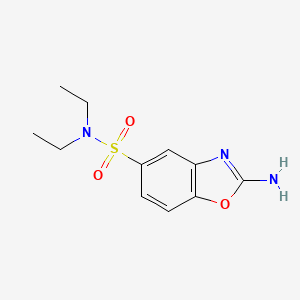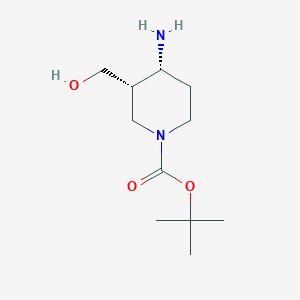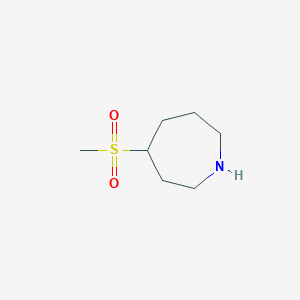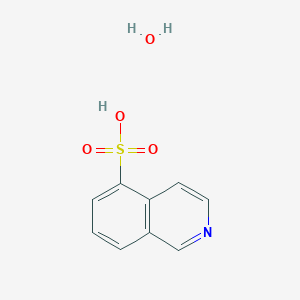
Isoquinoline-5-sulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-5-sulfonic acid hydrate is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids this compound is characterized by the presence of a sulfonic acid group at the 5-position of the isoquinoline ring, along with water molecules of hydration
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-5-sulfonic acid hydrate can be synthesized through a multi-step process involving the sulfonation of isoquinoline. One common method involves the reaction of isoquinoline with sulfuric acid, leading to the formation of isoquinoline-5-sulfonic acid. The reaction typically requires controlled temperatures to ensure the selective sulfonation at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency. These methods often employ catalysts like alumina or specific metal catalysts to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted isoquinolines, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
Isoquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-5-sulfonic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-sulfonic acid: Similar in structure but differs in the position of the nitrogen atom in the ring.
Isoquinoline-8-sulfonic acid: Another isomer with the sulfonic acid group at the 8-position.
Quinoline-8-sulfonic acid: An isomer of quinoline with the sulfonic acid group at the 8-position.
Uniqueness
Isoquinoline-5-sulfonic acid hydrate is unique due to its specific sulfonation at the 5-position, which imparts distinct chemical properties and reactivity. This positional specificity can influence its interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
isoquinoline-5-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.H2O/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJJLRNILNAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
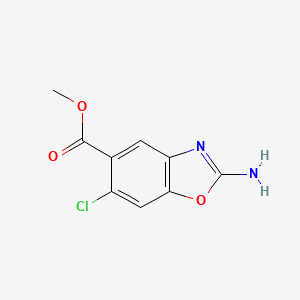

![Naphtho[1,2-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004692.png)

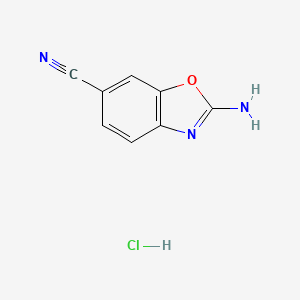
![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)

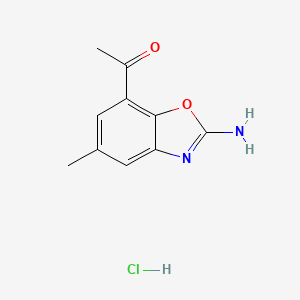
![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)
